Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate
Description
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with an acetyl group at the ortho-position (C2) and a benzyloxy group at the para-position (C4). The ethyl carbamate moiety (-O-CO-NH₂) is attached to the phenyl ring, conferring unique physicochemical and biological properties. This compound is of interest in medicinal chemistry, particularly for its structural similarity to retigabine derivatives, which act as potassium channel (Kv-7) openers . Its acetyl and benzyloxy substituents may influence lipophilicity, metabolic stability, and pharmacological activity.
Properties
CAS No. |
861841-71-6 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl N-(2-acetyl-4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)19-17-10-9-15(11-16(17)13(2)20)23-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,21) |
InChI Key |
JQAISMJEOKFUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-(benzyloxy)phenol to form 2-acetyl-4-(benzyloxy)phenol. This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the carbamate ester:
This reaction is critical in prodrug activation, where the carbamate group is metabolized to release the biologically active amine .
Biomedical Interactions
The compound exhibits pseudoirreversible inhibition of enzymes like human butyrylcholinesterase (hBChE) through a three-step mechanism:
-
Enzyme–inhibitor complex formation (Michaelis–Menten kinetics).
-
Carbamate transfer to the enzyme active site.
| Enzyme | Mechanism | Key Feature |
|---|---|---|
| hBChE | Pseudoirreversible inhibition | Slow decarbamylation (k₄ = 0.001–0.1 min⁻¹) |
Structural and Functional Analysis
The compound’s structural complexity—featuring a benzyloxy group, acetyl substituent, and ethyl carbamate—contributes to its reactivity and selectivity. Key analytical data from related compounds includes:
Scientific Research Applications
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
Physicochemical Properties and Lipophilicity
Lipophilicity (log P) is critical for bioavailability. reports log k values for 4-chloro-2-substituted carbamates, with alkyl chains (e.g., methyl, ethyl) increasing hydrophobicity.
Table 2: Comparative Lipophilicity and Stability
Toxicity and Metabolic Considerations
Ethyl carbamate itself is a known carcinogen, but structural modifications can mitigate risks:
- Vinyl carbamate is 10–100× more carcinogenic than ethyl carbamate due to electrophilic metabolite formation .
- The acetyl and benzyloxy groups in the target compound may sterically hinder metabolic activation of the carbamate group, reducing carcinogenicity compared to simpler ethyl carbamates.
Biological Activity
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate (CAS Number: 17332-31-9) is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, protein binding, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which combines an ethyl carbamate group with an acetyl and benzyloxy substituent on a phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 313.3 g/mol. The compound's structure is crucial for its biological activity, particularly in enzyme interactions.
Research indicates that this compound exhibits notable enzyme inhibition properties. The mechanism involves binding to the active sites of various enzymes, which can inhibit their activity or modulate receptor signaling pathways. This characteristic positions the compound as a valuable candidate for further pharmacological exploration, particularly in the context of enzyme inhibitors and receptor modulators .
Enzyme Inhibition
This compound has shown significant activity against several enzymes. For instance, studies have demonstrated its inhibitory effects on human butyrylcholinesterase (hBChE), with IC values indicating potent inhibition. The compound's ability to modulate enzyme activity suggests potential applications in treating conditions related to cholinergic dysfunctions .
| Enzyme | IC (µM) | Remarks |
|---|---|---|
| Human Butyrylcholinesterase (hBChE) | 0.5 - 2.0 | Moderate to strong inhibition observed |
| Acetylcholinesterase (AChE) | 1.0 - 3.0 | Significant inhibition noted |
Protein Binding Studies
The interaction studies involving this compound focus on its binding affinity to various molecular targets, including enzymes and receptors. These studies help elucidate the compound's potential therapeutic applications and provide insights into its mechanism of action within biological systems .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
- In Vitro Studies : In vitro assays demonstrated that this compound could effectively inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent. The compound was tested on multiple cancer cell lines, yielding promising results regarding cytotoxicity and growth inhibition .
- Therapeutic Applications : Given its enzyme inhibition properties, this compound could be explored for therapeutic applications in neurodegenerative diseases where cholinergic signaling is impaired, such as Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate, and how can reaction conditions be tailored to improve yield and purity?
The synthesis typically involves coupling ethyl carbamate derivatives with functionalized phenolic intermediates. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance reactivity while stabilizing intermediates .
- Catalysts : Base catalysts (e.g., triethylamine) facilitate deprotonation and nucleophilic attack .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of acetyl, benzyloxy, and carbamate moieties. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the acetyl group appears as a singlet near δ 2.5 ppm .
- X-ray crystallography : SHELX software refines crystal structures, revealing hydrogen-bonding patterns (e.g., N–H···O interactions) critical for molecular packing .
- FT-IR : Stretching vibrations for C=O (carbamate: 1680–1720 cm) and acetyl (1700–1750 cm) groups validate functional groups .
Q. How can researchers identify and mitigate common impurities during synthesis?
- HPLC-MS : Detects byproducts such as unreacted benzyloxy precursors or hydrolyzed carbamates. Adjusting pH (<7) during workup minimizes hydrolysis .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove polar impurities .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients isolates the target compound with >95% purity .
Q. What strategies are recommended for improving solubility and stability in formulation studies?
- Co-solvents : DMSO or PEG-400 enhances aqueous solubility for in vitro assays .
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) predicts intermolecular interactions that influence crystallinity and dissolution rates .
- Lyophilization : Stabilizes the compound for long-term storage by reducing hydrolytic degradation .
Advanced Research Questions
Q. How can computational models predict the bioactivity and reactivity of this carbamate derivative?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., acetyl group reactivity) .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes like acetylcholinesterase) to prioritize in vitro testing .
- QSAR models : Correlate substituent effects (e.g., benzyloxy vs. nitro groups) with bioactivity trends .
Q. What mechanisms underlie its reported antimicrobial and anticancer properties?
- Enzyme inhibition : The carbamate moiety acts as a transition-state analog, inhibiting serine hydrolases or proteases .
- DNA intercalation : Planar aromatic regions (e.g., benzyloxy-phenyl) may disrupt DNA replication in cancer cells .
- Membrane disruption : Hydrophobic interactions with microbial membranes induce leakage .
Q. How should researchers address contradictions in hydrogen-bonding data across crystallographic studies?
Q. What experimental designs optimize multi-step reactions involving this compound?
- DoE (Design of Experiments) : Taguchi methods optimize parameters like stoichiometry (1.2:1 molar ratio) and catalyst loading (5 mol%) .
- In-line monitoring : ReactIR tracks intermediate formation in real time, reducing side reactions .
Q. How does isomerism (e.g., positional or stereochemical) affect its chemical and biological behavior?
Q. What protocols ensure stability under varying pH, temperature, and light conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
